,4-Benzenedithiol plays a role in the synthesis of various nanomaterials, particularly those involving gold and silver nanoparticles. Its thiol groups (SH) can bind strongly to the surface of these nanoparticles, allowing for controlled growth and modification of their properties. This ability has opened doors for research in areas like:
The unique electronic properties of 1,4-Benzenedithiol make it a promising candidate for building single-molecule junctions, which are essential components for future molecular electronics. These junctions can bridge the gap between the macroscopic and microscopic worlds, allowing for the creation of miniaturized and highly efficient electronic devices. Research suggests that 1,4-Benzenedithiol can be used to:
1,4-Benzenedithiol, also known as benzene-1,4-dithiol, is an organic compound with the molecular formula . It consists of a benzene ring substituted with two thiol groups (-SH) at the 1 and 4 positions. This symmetrical arrangement contributes to its unique chemical and physical properties, including its ability to form self-assembled monolayers on metal surfaces and its utility in various electronic applications. The compound appears as a colorless to pale yellow liquid and has a melting point of approximately 96-97 °C .
1,4-Benzenedithiol can be synthesized through various methods:
1,4-Benzenedithiol has diverse applications across various fields:
Studies have shown that 1,4-benzenedithiol interacts significantly with gold surfaces. When adsorbed on Au(111), it forms self-assembled monolayers that exhibit unique electronic properties. The steric repulsion between thiolate groups leads to chiral configurations upon adsorption, influencing conductivity and molecular junction behavior . Additionally, interactions with other thiol compounds can lead to complex formation and modifications in electronic characteristics.
Several compounds share structural similarities with 1,4-benzenedithiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features | Unique Aspects |
---|---|---|---|
1,3-Benzenedithiol | 1,3-Benzenedithiol | Similar thiol functionalities | Different positional isomer affecting reactivity |
Benzene-1,3-dicarboxylic acid | Benzene-1,3-dicarboxylic acid | Contains carboxylic acid groups | More polar; utilized in different chemical contexts |
Diphenyl disulfide | Diphenyl disulfide | Contains disulfide bonds | Functions differently due to disulfide nature |
The boiling point of 1,4-benzenedithiol has been determined through both experimental measurements and computational predictions [3] [6]. Experimental data indicates a boiling point of approximately 240°C at standard atmospheric pressure, while computational predictions using advanced thermodynamic models suggest 243.3 ± 23.0°C at 760 mmHg [3] [6]. The close agreement between experimental and predicted values validates the accuracy of both measurement techniques and computational models [3].
Property | Value | Source/Method |
---|---|---|
Molecular Formula | C₆H₆S₂ | Chemical formula |
Molecular Weight (g/mol) | 142.23-142.24 | Mass spectrometry [2] [4] |
Melting Point (°C) | 90-99 | Experimental measurement [2] [3] [4] |
Boiling Point (°C) | 240-243.3 (predicted) | Computational prediction [3] [6] |
Density (g/cm³) | 1.24 ± 0.06 (predicted) | Computational prediction [3] [6] |
Flash Point (°C) | 111.8 ± 16.5 | Computational prediction [6] |
Vapor Pressure (mmHg at 25°C) | 0.1 ± 0.5 | Computational prediction [6] |
Exact Mass | 141.991089 | High-resolution mass spectrometry [6] [7] |
The density of 1,4-benzenedithiol has been calculated using molecular modeling approaches, yielding a predicted value of 1.240 ± 0.06 g/cm³ [3] [6]. This density reflects the compact molecular packing facilitated by intermolecular hydrogen bonding between thiol groups and π-π stacking interactions between aromatic rings [6]. The relatively high density compared to simple benzene derivatives indicates the significant contribution of sulfur atoms to the overall molecular mass [3].
The spectroscopic properties of 1,4-benzenedithiol provide comprehensive structural information and serve as the foundation for analytical identification and characterization [9] [10] [46]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both aromatic and thiol functional groups [44] [46]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the distinctive sulfur-hydrogen stretching bands are observed at 2550-2600 cm⁻¹ [44] [46].
The carbon-sulfur stretching vibrations, fundamental to confirming the thiol functionality, manifest in the 600-700 cm⁻¹ region [44] [46]. Aromatic carbon-carbon double bond stretches are characteristic of the benzene ring and appear between 1450-1600 cm⁻¹ [44] [46]. These spectroscopic signatures provide unambiguous identification of the 1,4-benzenedithiol structure and serve as quality control parameters for commercial samples [44].
Technique | Characteristic Peak/Signal | Application/Notes |
---|---|---|
IR Spectroscopy (C-H aromatic) | 3000-3100 cm⁻¹ | Aromatic ring identification [44] [46] |
IR Spectroscopy (S-H stretch) | 2550-2600 cm⁻¹ | Thiol group confirmation [44] [46] |
IR Spectroscopy (C-S stretch) | 600-700 cm⁻¹ | C-S bond characterization [44] [46] |
IR Spectroscopy (C=C aromatic) | 1450-1600 cm⁻¹ | Aromatic ring vibrations [44] [46] |
Raman Spectroscopy (SERS active) | Strong enhancement at metal surfaces | Surface analysis, molecular electronics [9] [50] [51] |
UV-Vis Spectroscopy | UV absorption 250-300 nm | Electronic transitions [12] [15] |
¹H NMR (aromatic H) | 7.2-7.5 ppm (aromatic region) | Aromatic proton identification [10] [11] |
Mass Spectrometry (molecular ion) | m/z = 142 | Molecular weight confirmation [6] [14] |
Raman spectroscopy of 1,4-benzenedithiol demonstrates exceptional surface-enhanced Raman scattering (SERS) activity when adsorbed on metallic surfaces, particularly gold and silver [9] [50] [51]. This property has made the compound invaluable for studying surface interactions and developing molecular electronic devices [50] [51]. The SERS enhancement factors can exceed several orders of magnitude, enabling single-molecule detection under optimal conditions [50] [51].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts [10] [11]. The aromatic protons appear as expected in the 7.2-7.5 ppm region, confirming the para-disubstituted benzene ring structure [10] [11]. Mass spectrometry reliably identifies the molecular ion peak at m/z = 142, corresponding to the molecular weight of 1,4-benzenedithiol [6] [14].
The solubility characteristics of 1,4-benzenedithiol reflect its dual hydrophilic-lipophilic nature, arising from the polar thiol groups and the aromatic benzene ring [3] [17] [20]. The compound demonstrates notable solubility in water, attributed to hydrogen bonding interactions between the thiol groups and water molecules [3] [17] [20]. This aqueous solubility distinguishes it from many purely aromatic compounds and expands its potential applications in aqueous systems [17] [20].
In organic solvents, 1,4-benzenedithiol exhibits high solubility across a broad range of polarities [17] [20] [22]. Alcoholic solvents such as ethanol and methanol provide excellent solvation through hydrogen bonding interactions with the thiol groups [17] [20]. The compound shows particularly high solubility in toluene, facilitated by favorable aromatic-aromatic interactions between the benzene rings [18] [20].
Solvent System | Solubility | Temperature Dependence | Notes |
---|---|---|---|
Water | Soluble | Increases with temperature | Polar interactions [3] [17] [20] |
Ethanol | High | Good at room temperature | Hydrogen bonding capability [17] [20] |
Methanol | High | Good at room temperature | Hydrogen bonding capability [17] [20] |
Hexane | Moderate | Requires heating | Limited by polarity [18] [20] |
Toluene | High | Excellent at elevated temperature | Aromatic-aromatic interactions [18] [20] |
Dichloromethane | High | Good at room temperature | Good general solvent [20] |
THF | High | Good at room temperature | Aprotic polar solvent [20] |
DMSO | High | Excellent | Strong polar solvent [20] |
Nonpolar solvents such as hexane provide moderate solubility, typically requiring elevated temperatures to achieve complete dissolution [18] [20]. The predicted logarithmic partition coefficient (LogP) of 2.82 indicates moderate lipophilicity, consistent with the observed solubility patterns across different solvent systems [6]. This balanced solubility profile makes 1,4-benzenedithiol suitable for applications in both aqueous and organic reaction media [20].
The thiol groups in 1,4-benzenedithiol exhibit characteristic sulfur chemistry that dominates the compound's reactivity profile [23] [26] [29]. The sulfur-hydrogen bond in thiol groups demonstrates relatively weak bond energy, making these groups highly susceptible to oxidative processes [23] [26] [29]. Under atmospheric conditions, the compound readily undergoes oxidation to form disulfide bonds, representing one of the most significant chemical transformations [23] [26] [29].
The oxidation of 1,4-benzenedithiol proceeds through a two-electron process, converting the thiol groups to disulfide linkages [23] [26] [29]. Common oxidizing agents including atmospheric oxygen, hydrogen peroxide, and iodine facilitate this transformation [26] [29]. The reaction follows the general mechanism: 2 R-SH + ½ O₂ → R-S-S-R + H₂O, where the disulfide product can form intramolecular or intermolecular linkages depending on reaction conditions [26] [29].
Thiol-disulfide exchange reactions represent another fundamental aspect of 1,4-benzenedithiol chemistry [26] [29]. These equilibrium reactions allow dynamic bond formation and breaking: RS-SR + 2 R′SH ⇌ 2 RSH + R′S-SR′ [26] [29]. This reactivity has proven valuable in materials science applications, particularly in the formation of dynamic covalent networks and self-healing materials [29].
The nucleophilic character of the sulfur atoms enables 1,4-benzenedithiol to participate in substitution reactions with alkyl halides and acyl chlorides [26] [29]. The reaction RSH + R′Br + B → RSR′ + [HB]Br demonstrates the S-alkylation pathway, where the base facilitates proton abstraction and enhances nucleophilic attack [26] [29]. Rate constants for hydrogen-atom abstraction by carbon-centered radicals from related thiophenol compounds range from 0.8 × 10⁸ to 1.5 × 10⁸ M⁻¹s⁻¹ at 25°C, indicating the high reactivity of thiol groups toward radical processes [29].
The aromatic ring in 1,4-benzenedithiol demonstrates characteristic electrophilic aromatic substitution reactivity, modulated by the electronic effects of the thiol substituents [30] [31] [32]. The thiol groups function as electron-donating substituents through resonance effects, involving the donation of sulfur lone pair electrons into the aromatic π-system [31] [32] [35]. This electron donation activates the aromatic ring toward electrophilic attack, making substitution reactions more favorable compared to unsubstituted benzene [31] [32] [35].
The directing effects of thiol substituents influence the regioselectivity of electrophilic aromatic substitution reactions [31] [32] [35]. As electron-donating groups, the thiol substituents direct incoming electrophiles to the ortho and meta positions relative to the existing thiol groups [31] [32] [35]. However, the para positions are already occupied in 1,4-benzenedithiol, limiting substitution to the remaining available positions [31] [32].
Studies of molecular electronic properties have demonstrated that the incorporation of electron-withdrawing or electron-donating groups on the benzene ring of 1,4-benzenedithiol generates predictable changes in electronic transmission characteristics [37]. Fluorine, chlorine, and methyl substituents have been systematically investigated, showing that substituents produce small but measurable changes in molecular conductivity when the compound is incorporated into metal-molecule junctions [37].
The aromatic ring can also participate in π-π stacking interactions, particularly in solid-state structures and when adsorbed on surfaces [23] [27]. These interactions contribute to the overall stability of crystalline forms and influence the behavior of the compound in self-assembled monolayer applications [23] [27].
The stability of 1,4-benzenedithiol varies significantly depending on environmental conditions, with air sensitivity representing the primary stability concern [2] [4] [39] [41]. Under atmospheric conditions, the compound undergoes gradual oxidation, primarily affecting the thiol groups through conversion to disulfide linkages [39] [53]. This air sensitivity necessitates storage under inert atmosphere conditions, typically nitrogen or argon, to maintain chemical integrity over extended periods [2] [4] [39].
Temperature stability studies indicate that 1,4-benzenedithiol remains stable at room temperature for weeks when properly stored [39] [41]. However, elevated temperatures above 100°C initiate thermal decomposition processes [39] [53]. The decomposition mechanism involves complex pathways that can include carbon-sulfur bond cleavage, aromatic ring opening, and formation of various sulfur-containing byproducts [53] [55].
Environmental Factor | Stability | Degradation Products | Recommended Conditions |
---|---|---|---|
Air exposure | Air sensitive | Disulfides [23] [26] [39] | Store under nitrogen [2] [4] [39] |
Temperature (room temperature) | Stable for weeks | Minimal degradation [39] [41] | 2-8°C storage [2] [4] |
Temperature (elevated) | Decomposes above 100°C | Complex decomposition products [53] [55] | Avoid heating above 100°C |
Light exposure | Photosensitive | Oxidation products [39] [54] | Store in dark [2] [4] |
Moisture | Hygroscopic | Hydrolysis products [39] | Use dry solvents [2] [4] |
Storage in inert atmosphere | Highly stable | No degradation [39] [41] | Nitrogen or argon atmosphere [2] [4] |
Oxidizing agents | Readily oxidized | Disulfide bonds [23] [26] | Avoid contact with oxidizers [2] [4] |
Photochemical stability represents another critical factor, as 1,4-benzenedithiol demonstrates sensitivity to light exposure [39] [54]. Ultraviolet radiation can initiate photochemical reactions that lead to oxidative degradation and the formation of complex photoproducts [54] [56]. Therefore, storage in dark conditions or amber containers is recommended to minimize photochemical degradation [2] [4] [39].
The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [39]. While moderate moisture levels do not immediately compromise stability, prolonged exposure to humid conditions can facilitate hydrolysis reactions and accelerate oxidative processes [39]. The use of dry solvents and storage in desiccated environments helps maintain optimal stability [2] [4] [39].
Recent studies have demonstrated exceptional long-term stability when 1,4-benzenedithiol is incorporated into protective matrices or films [41]. Research on zinc-benzenedithiol thin films showed remarkable air stability, with minimal changes observed even after one-year storage under ambient conditions [41]. This enhanced stability in organized structures suggests potential strategies for improving the shelf-life of the compound in practical applications [41].
Comprehensive analytical characterization of 1,4-benzenedithiol requires multiple complementary techniques that provide structural, purity, and quantitative information [42] [43] [44]. Gas chromatography coupled with mass spectrometry represents the gold standard for quantitative analysis and purity assessment [4] [14] [42]. The compound demonstrates characteristic retention behavior with a retention index of approximately 1559 on standard non-polar columns, enabling reliable identification and quantification [14] [42].
High-performance liquid chromatography provides an alternative separation technique particularly suitable for samples that may undergo thermal decomposition during gas chromatographic analysis [42] [43]. Electrochemical detection methods have been successfully coupled with liquid chromatography for enhanced sensitivity, taking advantage of the electroactive nature of the thiol groups [43] [45] [62].
Surface-enhanced Raman spectroscopy has emerged as a powerful analytical tool for 1,4-benzenedithiol characterization, particularly in surface science applications [9] [50] [51]. The exceptional SERS activity of the compound enables detection at extremely low concentrations when adsorbed on appropriate metallic substrates [50] [51]. This technique provides both qualitative identification and quantitative analysis capabilities, with detection limits reaching single-molecule sensitivity under optimal conditions [50] [51].
Electrochemical characterization methods exploit the redox activity of the thiol groups to provide both analytical and fundamental chemical information [60] [61] [62]. Cyclic voltammetry reveals the oxidation potentials of the thiol groups and provides insights into electron transfer mechanisms [61] [62]. These electrochemical techniques are particularly valuable for studying the compound in self-assembled monolayer configurations and molecular electronic applications [60] [61] [65].
X-ray photoelectron spectroscopy serves as a definitive method for surface characterization and chemical state analysis [23] [27] [53]. This technique provides detailed information about the chemical environment of sulfur atoms and can distinguish between different oxidation states, making it invaluable for studying oxidation processes and surface interactions [23] [27] [53].
For routine quality control and purity assessment, iodometric titration provides a classical wet chemical method for determining thiol content [4] [22]. This approach relies on the quantitative reaction between iodine and thiol groups, offering a direct measurement of functional group concentration that correlates with overall purity [4] [22]. The method demonstrates good precision with typical relative standard deviations below 5% for high-purity samples [4] [22].
Nuclear magnetic resonance spectroscopy remains fundamental for structural confirmation and isomeric purity assessment [10] [11]. Both proton and carbon-13 NMR provide complementary structural information, with the simplicity of the 1,4-disubstituted benzene pattern serving as a reliable indicator of structural integrity [10] [11]. Advanced NMR techniques including two-dimensional correlation experiments can provide additional structural details when required [10].
Corrosive;Irritant